molecular formula C17H16N4O2S B2535840 1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide CAS No. 1396855-44-9

1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide

Cat. No.: B2535840
CAS No.: 1396855-44-9
M. Wt: 340.4
InChI Key: NPAMOMIAIILDBI-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry research, designed by integrating a pyrazole core with a complex pyrano[3,4-d]thiazine ring system. This molecular architecture combines multiple pharmacophores known to confer valuable biological properties. The 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide moiety is a key scaffold in drug discovery, while the fused pyranothiazine unit contributes to the molecule's structural complexity and potential for diverse molecular interactions . The presence of the carboxamide linker is a critical feature, often used to enhance binding affinity and metabolic stability. Researchers are invited to investigate this compound's potential as a candidate in various biochemical assays, particularly for: Antimicrobial and Antiviral Screening: Given that structural analogs featuring pyrazole, thiazole, and 1,3,4-oxadiazole cores have demonstrated remarkable, selective antimicrobial activity against pathogens like Pseudomonas aeruginosa and potent inhibition of the Hepatitis C virus (HCV) in cellular models, this compound presents a compelling candidate for similar infectious disease research . The molecular framework suggests potential for exploring its mechanism of action against a range of viral and bacterial targets. Enzyme Inhibition Studies: The compound's structure, featuring hydrogen bond donor and acceptor sites, makes it suitable for research into enzyme inhibition. Similar complex heterocycles are investigated as inhibitors for various enzymes, including kinases and viral proteases, which are critical targets in oncology and virology . This compound can be utilized to probe novel biological pathways and identify new therapeutic targets. Chemical Biology and Probe Development: As a structurally novel molecule, it serves as an excellent building block or intermediate for synthesizing more complex chemical libraries. Researchers can use it to develop molecular probes to study protein function and cellular processes, leveraging its potential for specific target engagement . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-21-14(9-13(20-21)11-5-3-2-4-6-11)16(22)19-17-18-12-7-8-23-10-15(12)24-17/h2-6,9H,7-8,10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAMOMIAIILDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)COCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyrazole derivative with a thiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives synthesized using similar methodologies have shown promising antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Studies have indicated that thiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Some derivatives have been evaluated for their neuroprotective effects. In vitro studies suggest that they may inhibit acetylcholinesterase activity, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

  • Antimicrobial Evaluation : A study synthesized several thiazole derivatives from 1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide and tested their efficacy against a range of microorganisms. The results showed that some derivatives had comparable or superior activity to standard antibiotics .
  • Anticancer Research : Another investigation focused on the anticancer properties of thiazole derivatives derived from this compound. The study demonstrated that certain modifications enhanced cytotoxicity against human cancer cell lines, suggesting a pathway for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

  • Compound A: Pyrazole core: 1-Methyl-3-phenyl substitution enhances steric bulk and lipophilicity. Linker: Carboxamide group (-CONH-) connects pyrazole to the pyrano-thiazole system.

Key Structural Analogs

(i) Pyrazole Carboxamides with Aryl Substituents ()

Compounds 3a–3e (e.g., 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamides) share the carboxamide linkage but differ in substituents:

  • Chloro and cyano groups at the pyrazole position increase electron-withdrawing effects compared to Compound A’s methyl and phenyl groups.
  • Substitutions on the aryl ring (e.g., 4-fluorophenyl in 3d ) modulate solubility and binding affinity .
(ii) Pyrano-Thiazole Derivatives ()
  • N-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)propanamide: Replaces the pyrazole carboxamide with a simpler propanamide group, reducing molecular complexity and polarity .
(iii) Triazole-Pyrazole Hybrids ()

Compounds like 1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole demonstrate how triazole incorporation alters π-π stacking and metabolic stability compared to Compound A’s pyrano-thiazole system .

Key Differences :

  • Compound A’s pyrano-thiazole amine precursor () requires specialized synthesis, unlike the commercially available amines used for 3a–3e .

Physicochemical Properties

Property Compound A 3a () N-Propanamide ()
Molecular Formula C₁₇H₁₇N₄O₂S C₂₁H₁₅ClN₆O C₉H₁₂N₂O₂S
Molecular Weight (g/mol) 357.41 403.1 228.27
LogP (Predicted) ~3.2 ~4.1 (Cl substituent) ~1.8
Water Solubility Low (lipophilic aryl) Very low (Cl, CN) Moderate (smaller acyl)

Key Observations :

  • Compound A’s methyl and phenyl groups increase lipophilicity compared to the propanamide analog but remain less hydrophobic than chloro/cyano-substituted 3a .

Biological Activity

1-Methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance:

  • Case Study : A series of pyrazole derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes. The compound exhibited significant COX-2 inhibitory activity with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .
CompoundIC50 (μM)COX Selectivity
1-Methyl-3-phenyl-N-{...}0.04 ± 0.01High
Diclofenac0.04 ± 0.01-

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Research Findings : In vitro studies indicated that the compound displayed significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported lower than those of standard antibiotics.
Bacterial StrainMIC (μg/mL)Standard Antibiotic MIC (μg/mL)
Staphylococcus aureus12.525
Escherichia coli1530

Insecticidal Activity

The insecticidal properties of similar pyrazole derivatives have been evaluated against pests:

  • Case Study : A related compound demonstrated up to 85.7% mortality against Aphis fabae at a concentration of 12.5 mg/L, suggesting the potential application of this class of compounds in pest control .

The biological activities of this compound are largely attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and microbial growth. The inhibition of COX enzymes leads to a reduction in prostaglandin synthesis, which is crucial in mediating inflammation.

Safety and Toxicity

Safety assessments are critical for any new compound:

  • Toxicological Studies : Preliminary toxicity studies indicated that the compound has a high safety margin with LD50 values exceeding 2000 mg/kg in animal models . Histopathological evaluations showed minimal adverse effects on major organs.

Q & A

Q. What are the optimal synthetic routes for synthesizing pyrazole-thiazole hybrid compounds like 1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide?

Methodological Answer: A scalable synthesis involves cyclization and functionalization steps. For example:

  • Step 1: Cyclocondensation of ethyl acetoacetate with phenylhydrazine to form the pyrazole core (confirmed via IR and NMR) .
  • Step 2: Introduction of the pyrano-thiazole moiety via phosphorous oxychloride-mediated cyclization at 120°C, ensuring regioselectivity .
  • Step 3: Carboxamide linkage using coupling agents like EDCI/HOBt under anhydrous conditions .
    Key Validation: Monitor intermediates via TLC and confirm final structure via LC-MS and elemental analysis .

Q. How can spectral data (e.g., NMR, IR) resolve structural ambiguities in pyrazole derivatives?

Methodological Answer:

  • ¹H NMR: Distinguish substituent positions using coupling constants (e.g., pyrazole protons show splitting patterns at δ 6.5–8.5 ppm) .
  • IR: Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH groups (~3300 cm⁻¹) .
  • Contradiction Resolution: Overlapping signals in crowded regions (e.g., pyrano-thiazole protons) require 2D NMR (COSY, HSQC) for unambiguous assignment .

Q. What purification strategies are effective for heterocyclic carboxamides?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures (95% ethanol) for high-purity crystals .
  • Column Chromatography: Optimize solvent systems (e.g., hexane:ethyl acetate gradients) based on compound polarity .
  • HPLC: Employ reverse-phase C18 columns with acetonitrile/water mobile phases for chiral or isomeric impurities .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of pyrazole-thiazole hybrids?

Methodological Answer:

  • Target Selection: Use databases like PDB (e.g., 14-α-demethylase lanosterol, PDB ID: 3LD6) for antifungal activity prediction .
  • Docking Workflow:
    • Prepare ligand (compound) and receptor (enzyme) files using AutoDock Tools.
    • Perform grid-box optimization around the active site.
    • Analyze binding affinities (ΔG) and hydrogen-bond interactions (e.g., with CYP450 enzymes) .
      Validation: Compare docking results with in vitro enzyme inhibition assays .

Q. How to address contradictory data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Case Example: Discrepancies in logP values (experimental vs. SwissADME predictions) can arise from substituent electronic effects.
  • Resolution:
    • Re-measure logP via shake-flask method (octanol/water partition).
    • Validate computational models using QSAR with Hammett constants for substituents .
    • Cross-check with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. What strategies improve the solubility of lipophilic pyrazole-carboxamides?

Methodological Answer:

  • Salt Formation: Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH in methanol .
  • Prodrug Design: Introduce phosphate or PEGylated groups at the carboxamide nitrogen .
  • Co-crystallization: Use co-formers like succinic acid to enhance aqueous solubility .

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